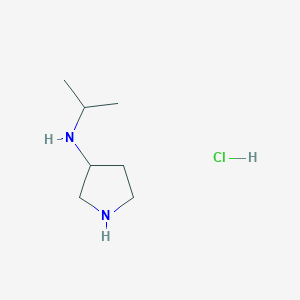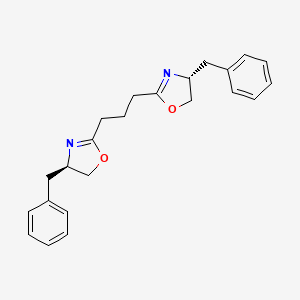
1,3-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane is a chiral compound featuring two oxazoline rings attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions. For example, ®-phenylglycinol can be reacted with benzyl chloroformate to form the oxazoline ring.
Linking the Oxazoline Rings: The two oxazoline rings are then linked via a propane backbone. This can be achieved through a nucleophilic substitution reaction where a propane dihalide (e.g., 1,3-dibromopropane) reacts with the oxazoline intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazoline rings or the benzyl groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzyl alcohols or benzaldehydes, while reduction could produce alkylated oxazolines.
科学的研究の応用
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound can be used in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism by which 1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality and facilitating enantioselective transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
類似化合物との比較
Similar Compounds
1,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)ethane: Similar structure but with an ethane backbone instead of propane.
1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propane: The enantiomer of the compound .
1,3-Bis(diphenylphosphino)propane: A related compound used as a ligand in different catalytic processes.
Uniqueness
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane is unique due to its specific chiral configuration and the presence of oxazoline rings, which provide distinct steric and electronic properties. These features make it particularly effective in asymmetric catalysis, offering high enantioselectivity and efficiency in various chemical reactions.
特性
分子式 |
C23H26N2O2 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
(4R)-4-benzyl-2-[3-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C23H26N2O2/c1-3-8-18(9-4-1)14-20-16-26-22(24-20)12-7-13-23-25-21(17-27-23)15-19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2/t20-,21-/m1/s1 |
InChIキー |
VMKQYKPZCKRCRS-NHCUHLMSSA-N |
異性体SMILES |
C1[C@H](N=C(O1)CCCC2=N[C@@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
正規SMILES |
C1C(N=C(O1)CCCC2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide](/img/structure/B12892293.png)


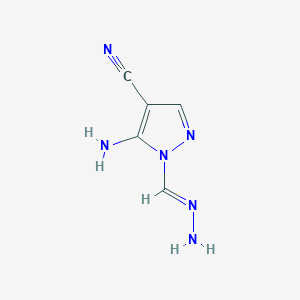

![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
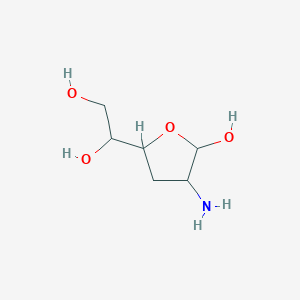
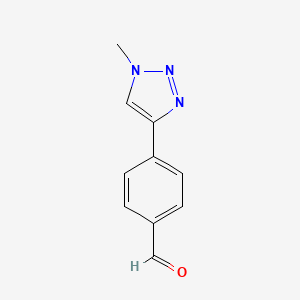
![1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12892353.png)
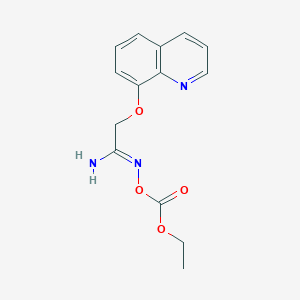
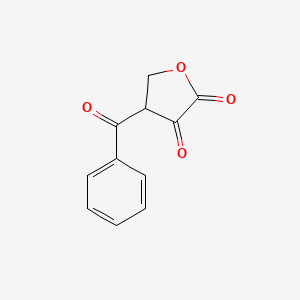
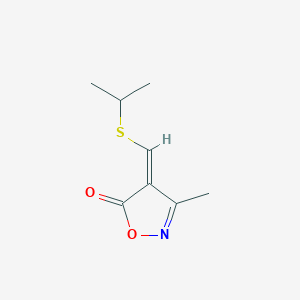
![(6-Chloro-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12892367.png)
